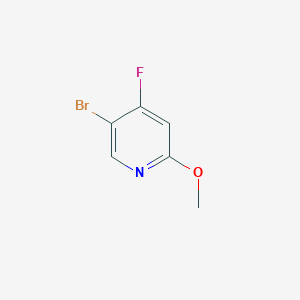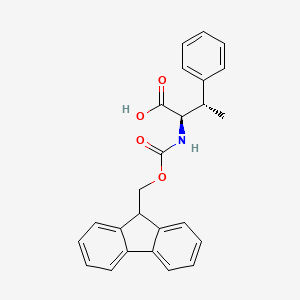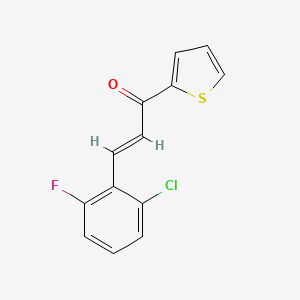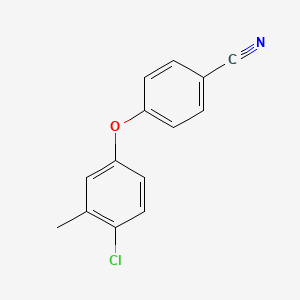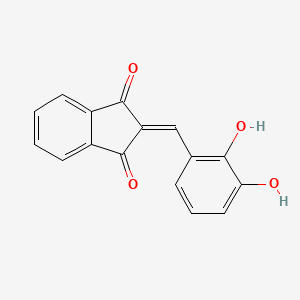
1-Methyl-1H-indole-3-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H-indole-3-carboxylic acid is an indole derivative . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology .
Synthesis Analysis
The compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . There are also other methods for the synthesis of indole derivatives, such as a copper-catalyzed domino reaction of 2-haloanilines and 1,3-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of 1-Methyl-1H-indole-3-carboxylic acid is C10H9NO2 . Its molecular weight is 175.18 .Chemical Reactions Analysis
1-Methyl-1H-indole-3-carboxylic acid is a reactant for the preparation of various compounds. For example, it can be used to prepare bisindolyl pyrimidinones analogs of PKC inhibitor LY333531, (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents, (pyrrolidinylmethoxy)cyclohexanecarboxylic acids as antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .Physical And Chemical Properties Analysis
The compound has a melting point of 197-200 °C (dec.) (lit.), a predicted boiling point of 389.0±15.0 °C, and a predicted density of 1.24±0.1 g/cm3 . It is an off-white solid .科学的研究の応用
1-Methyl-1H-indole-3-carboxylic acid benzyl ester has been used in a variety of scientific research applications, including drug design and development, and biochemical and physiological studies. In drug design and development, this compound has been used to synthesize a variety of novel compounds with potential therapeutic applications. In biochemical and physiological studies, this compound has been used to study the effects of various cellular processes, including the regulation of gene expression, protein synthesis, and cell signaling pathways.
作用機序
The mechanism of action of 1-Methyl-1H-indole-3-carboxylic acid benzyl ester is not yet fully understood. However, it is believed that this compound is able to interact with various target proteins and enzymes, resulting in the modulation of their activity. Additionally, this compound has been shown to interact with various receptors, resulting in the activation or inhibition of their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to modulate the activity of various enzymes, including kinases and phosphatases. Additionally, this compound has been shown to modulate the activity of various receptors, resulting in the activation or inhibition of their activity. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
1-Methyl-1H-indole-3-carboxylic acid benzyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize, and is available commercially in a variety of forms. Additionally, this compound is non-toxic and has low solubility, making it suitable for use in a wide range of lab experiments. However, this compound has some limitations for use in lab experiments. It is relatively unstable, and can be degraded by light and air. Additionally, this compound is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several potential future directions for 1-Methyl-1H-indole-3-carboxylic acid benzyl ester research. Further research is needed to better understand the mechanism of action of this compound and its effects on various cellular processes. Additionally, further research is needed to identify potential therapeutic applications of this compound. Additionally, further research is needed to improve the stability of this compound and to develop new synthetic methods for its synthesis. Finally, further research is needed to identify potential environmental applications of this compound, such as its use as a bioremediation agent.
合成法
1-Methyl-1H-indole-3-carboxylic acid benzyl ester can be synthesized from a variety of starting materials, including indole, benzyl bromide, and acetic anhydride. The synthesis involves the condensation of indole with benzyl bromide in the presence of a base such as sodium hydroxide, followed by the reaction of the resulting product with acetic anhydride. The reaction is typically carried out at room temperature and yields this compound in high yields.
Safety and Hazards
特性
IUPAC Name |
benzyl 1-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-18-11-15(14-9-5-6-10-16(14)18)17(19)20-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZJAKOLVVMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


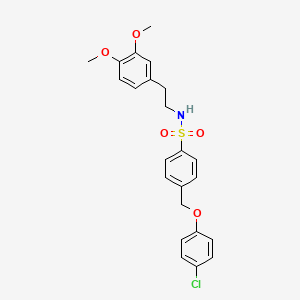
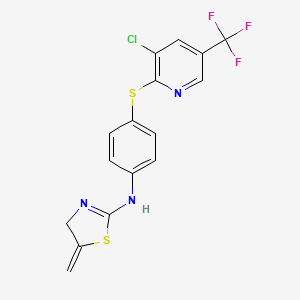

![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
